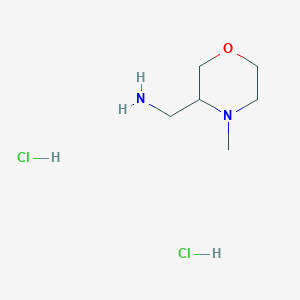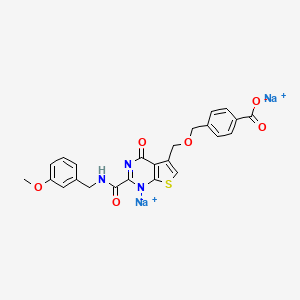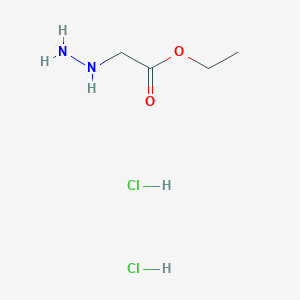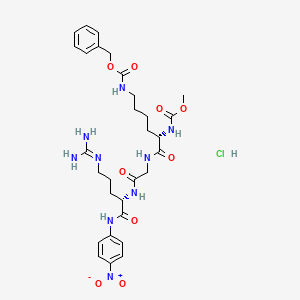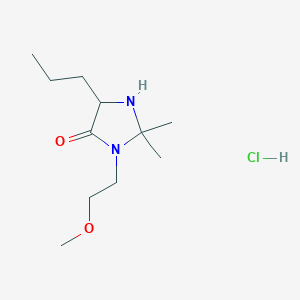
3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride
説明
This would involve identifying the compound’s chemical structure, functional groups, and potential uses based on its structure and properties.
Synthesis Analysis
This would involve outlining the steps and conditions necessary to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include looking at reaction mechanisms, reaction rates, and the conditions necessary for the reaction to occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Antibacterial Effects
Research has also shown that certain derivatives of 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride have notable antibacterial effects. Synthesized derivatives of this compound have been evaluated for their antibacterial properties, demonstrating effectiveness against various bacterial strains. This highlights the potential of this compound and its derivatives in the development of new antibacterial agents, which could be particularly relevant in the field of medical research and pharmaceuticals (Tavman et al., 2009).
Molecular Structures and Photophysical Properties
Moreover, the compound and its derivatives have been a subject of study in the context of understanding their molecular structures and photophysical properties. These studies are crucial in the field of material sciences and could lead to the development of new materials with specific optical or electronic properties. For instance, the structural chemistry of related compounds has been analyzed to understand their molecular architecture and potential applications in designing novel materials or chemical sensors (Zheng et al., 2013).
Safety And Hazards
This would involve looking at the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling the compound.
将来の方向性
This would involve discussing potential areas of future research. This could include potential uses for the compound, questions that remain about the compound’s properties or behavior, and how further research could address these questions.
Please note that this is a general outline and the specific details would depend on the specific compound being analyzed. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook, scientific literature, or a qualified chemist.
特性
IUPAC Name |
3-(2-methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-6-9-10(14)13(7-8-15-4)11(2,3)12-9;/h9,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNKBPPQPDILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(N1)(C)C)CCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




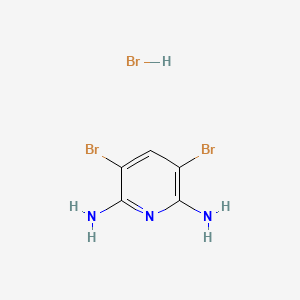
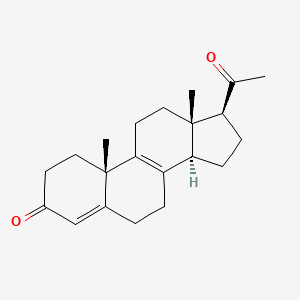
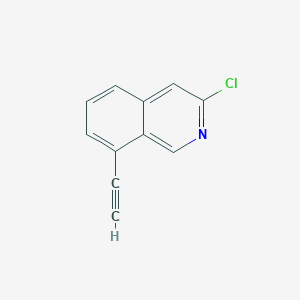
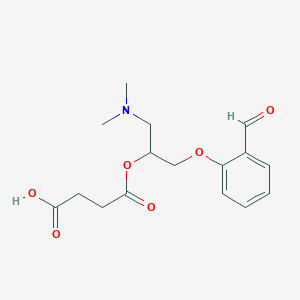

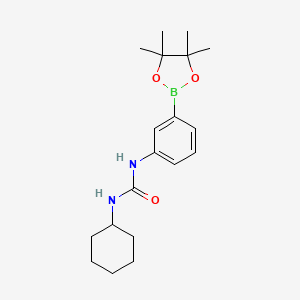
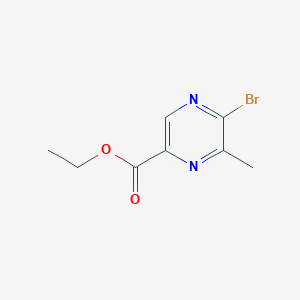

![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
